Denaverine hydrochloride

Catalog No.
S635404
CAS No.
3321-06-0
M.F
C24H34ClNO3
M. Wt
420.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denaverine hydrochloride

Formulating stable injectables for veterinary obstetrics is complex; generic spasmolytics often fail to provide targeted cervical relaxation. Denaverine HCl guarantees aqueous solubility for clear IV/IM solutions and solid-state stability.

  • Dual-action (PDE inhibition + muscarinic blockade) ensures cervical dilation without tocolysis.
  • ≥98% HPLC purity minimizes batch-to-batch variability for complex formulations.
  • Immediate global logistics support with temperature-controlled ambient shipping.

CAS Number

3321-06-0

Product Name

Denaverine hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride

Molecular Formula

C24H34ClNO3

Molecular Weight

420.0 g/mol

InChI

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H

InChI Key

RSDBEODKTNUEMS-UHFFFAOYSA-N

SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl

Synonyms

Denaverine;Denaverinhydrochlorid;1-METHYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)UREA;Denaverin HCl

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl

The exact mass of the compound Denaverine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Denaverine hydrochloride (CAS 3321-06-0) is a highly soluble, dual-action neurotropic-musculotropic spasmolytic active pharmaceutical ingredient (API) primarily utilized in veterinary obstetrics and smooth muscle relaxation formulations. Unlike generic tocolytics, it exerts its effects through a combined mechanism of phosphodiesterase (PDE) inhibition and anticholinergic muscarinic receptor blockade, enabling targeted relaxation of the soft birth canal without completely halting uterine contractions. From a procurement and formulation perspective, the hydrochloride salt form is critical; it provides the necessary aqueous solubility and solid-state stability required for manufacturing rapid-onset intravenous (IV) and intramuscular (IM) injectables, as well as suppository formats. Its established regulatory profile and high-purity manufacturability (≥98% HPLC) make it a reliable precursor for advanced veterinary therapeutics aimed at reducing dystocia and improving postpartum reproductive metrics [1].

Research Fit

Dual PDE-inhibitory and anticholinergic spasmolytic compound
Supports uterine smooth muscle contractility studies
Tool compound for ex vivo perfusion and tissue bath models
Hydrochloride salt with published human/veterinary PK data

Generic substitution of Denaverine hydrochloride with either its free base counterpart (CAS 3579-62-2) or alternative in-class spasmolytics like methylergometrine introduces severe formulation and clinical efficacy risks. The free base form lacks the aqueous solubility required for stable, clear injectable solutions, leading to poor bioavailability and complex, solvent-heavy processing requirements [1]. Furthermore, substituting Denaverine with single-action smooth muscle relaxants or standard oxytocics fails to replicate its specific non-tocolytic cervical dilation profile. For instance, using purely contractile agents without Denaverine's localized relaxant effect on the cervix can increase the incidence of dystocia, birth canal lesions, and fetal mortality[2]. Procurement decisions must prioritize the exact hydrochloride salt to ensure compatibility with aqueous delivery systems and to guarantee the precise dual-mechanism pharmacodynamics required in critical obstetric applications.

Substitution Risk

Mechanism
Denaverine dual PDE/anticholinergic profile may shift pharmacodynamic response vs. single‑mechanism spasmolytics (papaverine, butylscopolamine)
Myometrial endpoint
Direct comparative evidence indicates contraction inhibition profile may differ from neurotropic agents — reported endpoint context may not transfer
Pharmacokinetics
Elimination half‑life (~34 h) and oral bioavailability (37%) differ substantially from shorter‑acting anticholinergics; PK equivalence unlikely

Aqueous Formulation Compatibility: Hydrochloride Salt vs. Free Base

The selection of Denaverine hydrochloride over its free base is fundamentally driven by its superior solubility profile, which is mandatory for liquid veterinary formulations. The protonated tertiary amine in the hydrochloride salt enables the formation of clear, stable aqueous solutions suitable for IV and IM administration, whereas the free base exhibits poor water solubility that hinders dissolution and bioavailability. Pharmacokinetic evaluations confirm that the aqueous solutions of the hydrochloride salt achieve rapid systemic distribution (total body clearance of ~5.4 L/h) necessary for acute spasmolytic intervention, a profile unachievable with the unformulated free base[1].

Evidence DimensionAqueous solubility and injectable formulation viability
Target Compound DataDenaverine HCl (CAS 3321-06-0): Highly soluble in water, enables stable IV/IM aqueous solutions.
Comparator Or BaselineDenaverine free base (CAS 3579-62-2): Poorly soluble, unsuitable for direct aqueous injectables.
Quantified DifferenceHCl salt provides the necessary dissolution profile for rapid-onset liquid formulations, bypassing the bioavailability bottlenecks of the free base.
ConditionsAqueous solvent systems for intravenous and intramuscular pharmaceutical preparation.

Procurement of the hydrochloride salt is non-negotiable for manufacturers developing rapid-acting liquid injectables, as the free base cannot meet the solubility requirements for aqueous delivery.

Myometrial contraction inhibition
Head‑to‑head
Denaverine: significant inhibition at all dosages (P ≤ 0.05); butylscopolamine/atropine: no significant effect
Supports myometrial contraction inhibition endpoint review
Ex vivo swine uterus perfusion; n = 80

Obstetric Efficacy: Synergistic Parturition Facilitation vs. Standard Oxytocics

In veterinary clinical applications, Denaverine hydrochloride demonstrates significant quantitative advantages in facilitating parturition when compared to standard oxytocic monotherapy. In controlled trials involving suckler cows, the administration of Denaverine hydrochloride combined with carbetocin significantly shortened the Time to Expulsion (TTE) compared to carbetocin alone or saline controls. Furthermore, the use of Denaverine halved the need for manual calving assistance and increased the number of animals achieving a birth canal dilation of greater than 25 cm. Carbetocin administered alone showed no significant effect on these specific dilation and expulsion parameters[1].

Evidence DimensionTime to expulsion (TTE) and birth canal dilation (>25 cm)
Target Compound DataDenaverine HCl (+ carbetocin): Significantly shortened TTE; halved the need for calving assistance.
Comparator Or BaselineCarbetocin alone / Saline control: Prolonged TTE; higher requirement for manual obstetric intervention.
Quantified DifferenceDenaverine protocol halved assistance needs and significantly reduced TTE (p < 0.001 vs control).
ConditionsIn vivo veterinary obstetric trial (Simmental and suckler cows) evaluating labor progression.

Formulators of veterinary obstetric drugs must select Denaverine HCl to achieve the specific cervical dilation and reduced expulsion times that standard oxytocics cannot provide alone.

Bovine calving assistance
Head‑to‑head
Denaverine + carbetocin: birth canal dilation >25 cm more frequent, assistance need halved, fewer AI/pregnancy (1.3 vs. 1.6)
Reported calving assistance endpoint context
200 Simmental cattle RCT; reproduction endpoints

Postpartum Reproductive Recovery: Denaverine vs. Control Baselines

Beyond immediate spasmolytic effects, the procurement of Denaverine hydrochloride is justified by its quantifiable downstream impact on postpartum reproductive efficiency. Clinical data indicates that animals treated with Denaverine hydrochloride during parturition require fewer artificial inseminations to achieve subsequent pregnancy and exhibit a reduced number of 'days open' (the interval from calving to conception). Specifically, treated animals conceived with an average of 1.3 artificial inseminations per pregnancy compared to 1.6 for control animals, and recorded 67 days open versus 78 days for the control group [1].

Evidence DimensionPostpartum fertility metrics (Days open and inseminations per pregnancy)
Target Compound DataDenaverine HCl treated: 67 days open; 1.3 artificial inseminations/pregnancy.
Comparator Or BaselineControl group: 78 days open; 1.6 artificial inseminations/pregnancy.
Quantified Difference11-day reduction in days open and an 18.75% reduction in required inseminations.
ConditionsPost-puerperal monitoring of dairy/suckler cows following Denaverine-assisted parturition.

For agricultural and veterinary buyers, the inclusion of Denaverine HCl in treatment protocols delivers measurable economic value by accelerating reproductive recovery and reducing breeding costs.

Pulling force AUC
Head‑to‑head
Denaverine 400 mg SC: significantly smaller pulling force × time AUC vs. placebo
Supports assisted‑calving force endpoint review
83 Holstein‑Friesian heifers; blinded trial

Cervical Dilation Efficacy vs. Inefficient Tocolytics

When compared to alternative agents like methylergometrine, Denaverine hydrochloride proves vastly superior in managing uterine torsion and facilitating normal delivery. In comparative studies on buffalo-cows, Denaverine hydrochloride protocols achieved rapid cervical dilation rates (up to 3.1 cm/hr) and maintained 100% fetal viability with minimal maneuverers required. In stark contrast, methylergometrine alone was an inefficient therapeutic protocol that failed to assist normal delivery and resulted in a 50% increase in the rate of fetal deaths. This highlights the critical necessity of Denaverine's specific neurotropic-musculotropic action [1].

Evidence DimensionCervical dilation rate and fetal viability
Target Compound DataDenaverine HCl protocols: Rapid dilation (3.1 cm/hr) and 100% fetal viability.
Comparator Or BaselineMethylergometrine alone: Inefficient dilation and 50% fetal death rate.
Quantified DifferenceDenaverine ensured 100% survival and rapid dilation, whereas the comparator failed to assist delivery and caused 50% mortality.
ConditionsIn vivo treatment of uterine torsion and delayed cervical dilation in buffalo-cows.

Buyers formulating critical-care obstetric interventions must prioritize Denaverine HCl over generic alternatives to ensure high efficacy in cervical dilation and prevent catastrophic fetal mortality.

Human half‑life
Reported
33.8 h (IV, 50 mg)
PK endpoint context; ~3–7× longer than typical comparators
Class‑level inference for butylscopolamine/drotaverine
Metabolite complexity
Class‑level
≥11 human metabolites; 12 in rat; N‑monodemethyl as major first‑pass metabolite
Supports metabolic profiling and DDI review context
Complex metabolism vs. simpler spasmolytics
Calf vitality endpoints
Reported
No significant difference in APGAR score or blood lactate vs. placebo
Reported neonatal vitality endpoint context
83 heifer calvings; blinded safety endpoints

Aqueous Veterinary Injectables for Obstetric Dystocia

Leveraging the high water solubility of the hydrochloride salt to manufacture rapid-onset IV and IM solutions that dilate the soft birth canal without arresting uterine contractions [1].

Combination Therapies with Oxytocics

Co-administering or co-formulating Denaverine HCl with agents like carbetocin to create synergistic treatments that simultaneously stimulate myometrial contraction and relax the cervix, optimizing the time to expulsion [1].

Postpartum Reproductive Health Protocols

Utilizing Denaverine-based interventions in livestock management to minimize birth canal lesions, reduce the incidence of clinical endometritis, and improve subsequent fertility metrics such as days open [1].

Acute Smooth Muscle Spasm Management

Developing suppository or injectable formulations for the rapid relief of severe gastrointestinal and urogenital spasms in both veterinary and specialized human medical applications, utilizing its dual PDE-inhibitory and anticholinergic pathways [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Uterine contractility research in bovine dystocia models
Dual‑mechanism spasmolytic with reported calving‑assistance endpoint
Birth canal dilation and assisted‑calving endpoint review
Ex vivo myometrial contractility studies
Musculotropic spasmolytic with PDE‑inhibitory and anticholinergic actions
Contraction inhibition endpoint in perfusion models
Oral spasmolytic formulation research
Extended human elimination half‑life and characterized first‑pass metabolism
Pharmacokinetic profile and metabolite monitoring
Drug metabolism and DDI research
Complex metabolic profile with ≥11 human metabolites
Metabolic pathway elucidation and analytical method development

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

419.2227216 g/mol

Monoisotopic Mass

419.2227216 g/mol

Heavy Atom Count

29

UNII

2AFK8FCD4R

Related CAS

3579-62-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

3321-06-0

Wikipedia

Denaverine hydrochloride

Explore Compound Types